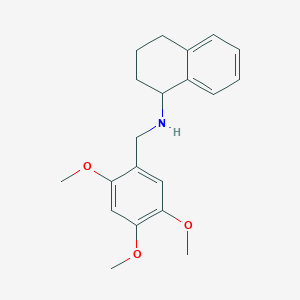![molecular formula C20H17N3O3 B4895613 2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide, commonly known as MBHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBHA is a synthetic compound that is derived from the reaction between 2-hydrazinobenzoic acid and 2-methylbenzoyl chloride.
作用機序
The mechanism of action of MBHA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. MBHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
MBHA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MBHA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MBHA has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
MBHA has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. It is also stable under normal laboratory conditions and can be stored for extended periods. However, MBHA has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. Additionally, MBHA has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
MBHA has shown potential applications in various scientific research fields. Future research could focus on the development of MBHA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, MBHA could be further studied as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. Further studies could also focus on the toxicity and pharmacokinetics of MBHA in vivo to determine its suitability for clinical use.
In conclusion, MBHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of MBHA.
合成法
The synthesis of MBHA involves the reaction between 2-hydrazinobenzoic acid and 2-methylbenzoyl chloride in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product is then purified using column chromatography. The yield of the reaction is around 70%.
科学的研究の応用
MBHA has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties. MBHA has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
特性
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-naphthalen-1-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-7-2-4-10-15(13)18(24)22-23-20(26)19(25)21-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBCDAOJLQBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)


![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)